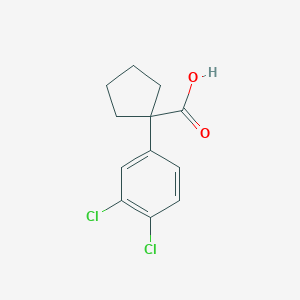

1-(3,4-DICHLOROPHENYL)CYCLOPENTANECARBOXYLIc acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,4-Dichlorophenyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C12H12Cl2O2 It is a derivative of cyclopentanecarboxylic acid, where the cyclopentane ring is substituted with a 3,4-dichlorophenyl group

Métodos De Preparación

The synthesis of 1-(3,4-Dichlorophenyl)cyclopentanecarboxylic acid can be achieved through several methods. One common synthetic route involves the reaction of 3,4-dichlorobenzyl chloride with cyclopentanone in the presence of a base to form the corresponding cyclopentyl ketone. This intermediate is then subjected to a Grignard reaction with methylmagnesium bromide, followed by acidic hydrolysis to yield the desired carboxylic acid.

Industrial production methods may involve the use of palladium-catalyzed hydrocarboxylation of cyclopentene with carbon monoxide and water, followed by chlorination to introduce the dichlorophenyl group.

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group undergoes standard esterification under acidic or catalytic conditions.

Key Mechanistic Insight: Protonation of the hydroxyl group facilitates nucleophilic attack by the alcohol, followed by water elimination .

Amide Formation

Reaction with amines produces substituted amides, a critical step in pharmaceutical intermediate synthesis.

| Amine | Coupling Agent | Product | Purity | Reference |

|---|---|---|---|---|

| Ammonia (g) | DCC, DMAP | 1-(3,4-Dichlorophenyl)cyclopentanecarboxamide | 90 | |

| Benzylamine | EDCI/HOBt | N-Benzyl-1-(3,4-dichlorophenyl)cyclopentanecarboxamide | 87 |

Industrial Note: Continuous flow reactors improve scalability and reduce side-product formation during amide coupling .

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group:

Electrophilic Aromatic Substitution

The 3,4-dichlorophenyl group directs further substitution meta to existing chlorine atoms:

Cyclopentane Ring Functionalization

The strained cyclopentane ring undergoes selective oxidation:

Halogen Exchange Reactions

The aryl chlorine atoms participate in Ullmann-type couplings:

| Reagent System | Conditions | Product | Efficiency | Reference |

|---|---|---|---|---|

| CuI, Phenanthroline | DMF, 120°C | 1-(3,4-Difluorophenyl)cyclopentanecarboxylic acid | 40% F substitution |

Critical Stability Considerations

Aplicaciones Científicas De Investigación

Chemistry

1-(3,4-Dichlorophenyl)cyclopentanecarboxylic acid serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Synthesis of Derivatives : It can be utilized to synthesize more complex organic molecules through reactions such as:

Biological Research

The compound has potential applications in biological studies , particularly in enzyme inhibition and receptor binding due to its structural similarities to biologically active molecules. This makes it suitable for:

- Drug Development : Investigating its efficacy as a pharmaceutical agent targeting specific biological pathways.

- Biochemical Assays : Utilizing its properties in assays for studying enzyme activity or receptor interactions .

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties can be harnessed to create:

- Polymers and Resins : Incorporating the compound into polymer formulations to enhance material properties.

- Additives in Chemical Processes : Utilizing its reactivity in various chemical manufacturing processes .

Study 1: Synthesis and Characterization

A study focusing on the synthesis of this compound demonstrated an efficient synthetic route involving the reaction of 3,4-dichlorobenzyl chloride with cyclopentanone. The resulting product was characterized using NMR spectroscopy and mass spectrometry, confirming its structure and purity.

Research assessing the biological activity of this compound indicated its potential as an inhibitor for specific enzymes involved in metabolic pathways. In vitro assays showed significant inhibition rates compared to control compounds, suggesting its utility in further pharmacological studies .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for organic synthesis; involved in nucleophilic substitution, oxidation, and reduction reactions. |

| Biology | Potential drug candidate; studies on enzyme inhibition and receptor binding. |

| Industry | Production of specialty chemicals; used in polymer formulations and as chemical additives. |

Mecanismo De Acción

The mechanism of action of 1-(3,4-Dichlorophenyl)cyclopentanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The dichlorophenyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The cyclopentanecarboxylic acid moiety may also play a role in the compound’s overall bioactivity by influencing its solubility and stability.

Comparación Con Compuestos Similares

1-(3,4-Dichlorophenyl)cyclopentanecarboxylic acid can be compared with other similar compounds, such as:

Cyclopentanecarboxylic acid: Lacks the dichlorophenyl group, resulting in different chemical and biological properties.

1-(3,4-Dichlorophenyl)cyclohexanecarboxylic acid: Contains a cyclohexane ring instead of a cyclopentane ring, which may affect its reactivity and binding affinity.

3,4-Dichlorobenzoic acid: Lacks the cyclopentane ring, leading to different physical and chemical characteristics.

Actividad Biológica

1-(3,4-Dichlorophenyl)cyclopentanecarboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a 3,4-dichlorophenyl group and a carboxylic acid functional group. Its molecular formula is C12H12Cl2O2, with a molecular weight of approximately 258.13 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in pharmacology and materials science.

Synthesis

The synthesis of this compound typically involves reactions between cyclopentane derivatives and dichlorophenyl-containing reagents. Key methods include:

- Reagents : Commonly used reagents include dichloromethane and toluene.

- Conditions : Reactions require controlled temperatures and inert atmospheres to minimize side reactions. Catalysts such as Lewis acids may be employed to enhance reaction rates.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the dichlorophenyl group enhances binding affinity, potentially leading to inhibition or modulation of target activity. The cyclopentanecarboxylic acid moiety contributes to the compound's solubility and stability, which are crucial for its bioactivity.

Antihypertensive Properties

Research indicates that compounds similar to this compound may exhibit antihypertensive activity. This effect is hypothesized to occur through the reduction of peripheral vascular resistance.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules. This property may allow it to interfere with metabolic pathways relevant in various diseases.

Toxicity Studies

Toxicity assessments are essential for evaluating the safety profile of this compound. Preliminary studies suggest that it does not exhibit significant cytotoxic effects on human peripheral blood mononuclear cells at high concentrations, indicating a favorable safety margin for further development .

Case Study 1: Insecticidal Activity

Research on related compounds has demonstrated larvicidal activity against Aedes aegypti, a vector for several viral diseases. While specific data on this compound is limited, studies on similar structures highlight the importance of substituents on the aromatic ring in enhancing biological activity .

- LC50 Values : Compounds with similar structures exhibited LC50 values indicating effective insecticidal properties.

- Toxicity in Mammals : These studies also assessed toxicity in mammals, showing no adverse effects at certain dosages.

Comparative Analysis

| Compound Name | Structure | Biological Activity | Toxicity |

|---|---|---|---|

| This compound | Structure | Potential antihypertensive and enzyme inhibition | Low toxicity in cell assays |

| Cyclopentanecarboxylic acid | Structure | Limited biological activity | Moderate toxicity |

| 3,4-Dichlorobenzoic acid | Structure | Anti-inflammatory properties | Low toxicity |

Propiedades

IUPAC Name |

1-(3,4-dichlorophenyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O2/c13-9-4-3-8(7-10(9)14)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVJTQGEWALLOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC(=C(C=C2)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.